n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine
Description
N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine is a fluorinated isoquinoline derivative featuring a 3-aminopropyl side chain. The fluorine atom at the 7-position likely enhances electronic properties and binding interactions, while the 3-aminopropyl group may contribute to solubility, coordination with metal ions, or polyamine-like biochemical activity .
Properties
CAS No. |
1207448-29-0 |
|---|---|
Molecular Formula |
C12H14FN3 |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N'-(7-fluoroisoquinolin-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H14FN3/c13-10-3-2-9-4-7-16-12(11(9)8-10)15-6-1-5-14/h2-4,7-8H,1,5-6,14H2,(H,15,16) |
InChI Key |
PYYLSGAXXYALHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2NCCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine typically begins with commercially available 7-fluoroisoquinoline.
Step 1: The 7-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 3-bromopropylamine in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF as solvent.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biochemical Probes: The compound can be used as a fluorescent probe for studying biological processes due to the presence of the fluorine atom.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Research Findings and Gaps
- Antimalarial Potential: Fluorinated quinolines (e.g., Compound 30) show promise, but the target compound’s activity remains unstudied.
- Metal Sorption: The 3-aminopropyl group’s role in Ag(I) recovery is well-documented in resins , but its efficacy in fluorinated isoquinoline systems requires experimental validation.
- Biochemical Interactions : Structural similarities to spermidine analogs suggest possible roles in polyamine metabolism, though fluorine’s impact on PAO activity is unclear .
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